

A Comprehensive Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetonitrile

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl cyanide

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For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of **4-Bromo-2-fluorobenzyl cyanide**, scientifically known as 2-(4-bromo-2-fluorophenyl)acetonitrile. This document consolidates its chemical identity, physicochemical properties, and key applications, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Nomenclature

2-(4-Bromo-2-fluorophenyl)acetonitrile is a substituted aromatic compound featuring a phenylacetonitrile core with bromo and fluoro substituents on the benzene ring.

Table 1: IUPAC Name and Synonyms

Identifier Type	Value
IUPAC Name	2-(4-bromo-2-fluorophenyl)acetonitrile[1]
Common Name	4-Bromo-2-fluorobenzyl cyanide
Synonyms	(4-bromo-2-fluorophenyl)acetonitrile[2], 2-(4-bromo-2-fluorophenyl)ethanenitrile, 4-bromo-2-fluorophenylacetonitrile[3]
CAS Number	114897-91-5[1]

Physicochemical Properties

The compound is a white to beige crystalline powder at room temperature.^[4] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₅ BrFN	^[1]
Molecular Weight	214.03 g/mol	^[1]
Melting Point	52.8 - 53.0 °C	^[4]
Appearance	White to beige crystalline powder	^[4]
XLogP3-AA (Predicted)	2.4	^[1]
Topological Polar Surface Area	23.8 Å ²	^[1]
Hydrogen Bond Donors	0	^[1]
Hydrogen Bond Acceptors	2	^[1]
Rotatable Bond Count	1	^[1]

Synthesis and Reactivity

2-(4-Bromo-2-fluorophenyl)acetonitrile is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.^[4]

Synthetic Routes

Several synthetic pathways can be employed to produce 2-(4-bromo-2-fluorophenyl)acetonitrile. One common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt. A plausible synthetic route is the reaction of 4-bromo-2-fluorobenzyl bromide with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).

Another potential method is the direct halogenation of a substituted benzyl cyanide.^[4]

Chemical Reactivity

The chemical reactivity of 2-(4-bromo-2-fluorophenyl)acetonitrile is dictated by its functional groups: the nitrile, the bromine atom, and the fluorine atom on the aromatic ring.

- **Nitrile Group:** The cyanide group can undergo hydrolysis to form the corresponding carboxylic acid or amide. It can also be reduced to an amine.[\[4\]](#)
- **Bromine Atom:** The bromine atom on the aromatic ring can be displaced through various nucleophilic substitution reactions, allowing for the introduction of other functional groups.[\[4\]](#)
- **Aromatic Ring:** The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions.

Experimental Protocols

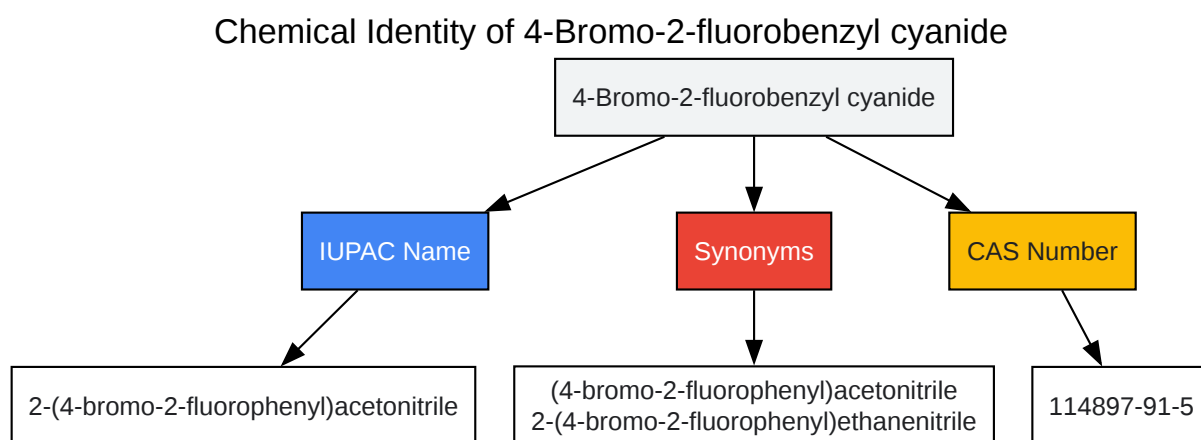
While specific experimental protocols for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile are not readily available in the searched literature, a general procedure can be adapted from the synthesis of a closely related compound, 2-(2-bromo-4-fluorophenyl)acetonitrile.[\[5\]](#)

Hypothetical Protocol for the Synthesis of 2-(4-Bromo-2-fluorophenyl)acetonitrile:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).
- **Addition of Cyanide:** Add sodium cyanide (NaCN, 1.1 equivalents) to the solution.
- **Reaction Conditions:** Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Relationships and Workflows

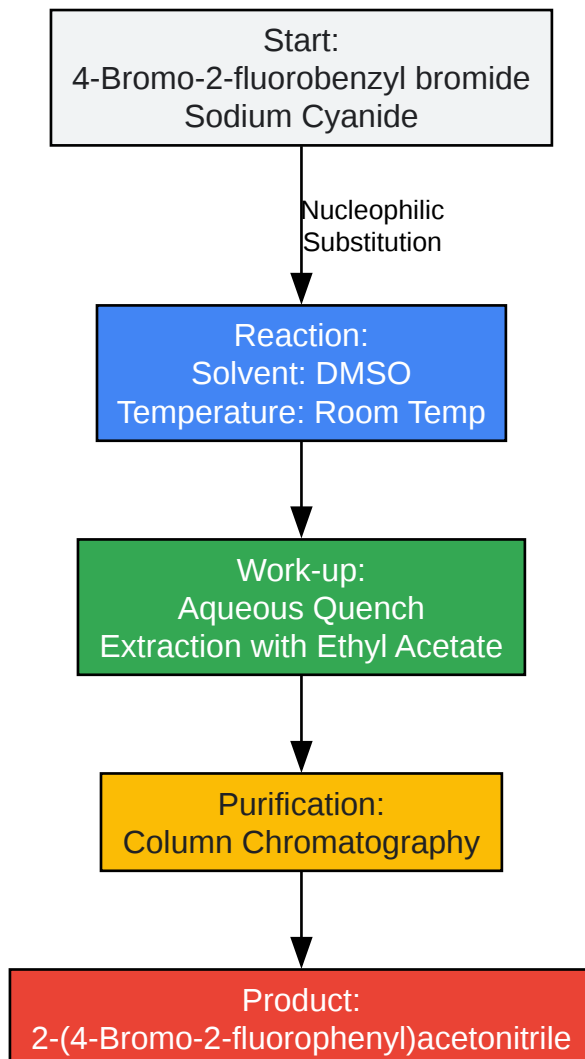
The following diagrams illustrate the relationships between the chemical identifiers and a hypothetical experimental workflow for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile.



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Caption: Relationship between common name, IUPAC name, and synonyms.

Hypothetical Synthesis Workflow



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Caption: A potential workflow for the synthesis of the target compound.

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References

- 1. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]
- 2. 2-(4-Bromo-2-fluorophenyl)acetonitrile | 114897-91-5 [sigmaaldrich.com]
- 3. 4-Bromo-2-fluorobenzyl cyanide, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
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